5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

説明

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

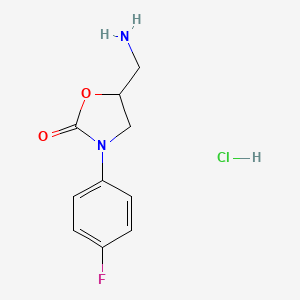

The compound’s systematic IUPAC name is 5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride . This name reflects the core oxazolidinone ring (a five-membered heterocycle containing oxygen and nitrogen) with substituents at positions 3 and 5.

Key Structural Features

- Oxazolidinone core : A saturated ring with oxygen at position 1, nitrogen at position 3, and a carbonyl group at position 2.

- Substituents :

- Position 3 : A 4-fluorophenyl group (fluorine attached to the para position of a phenyl ring).

- Position 5 : An aminomethyl group (a methylene chain terminating in a primary amine).

- Counterion : Hydrochloride (HCl), forming a salt with the amine group.

The SMILES notation (C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl) and InChI (InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H) confirm the connectivity and stereochemistry.

CAS Registry Number and Alternative Synonyms

The compound is indexed in chemical databases under the CAS Registry Number 1177340-06-5 .

Synonyms and Regulatory Names

| Synonym | Source |

|---|---|

| 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1) | CAS Common Chemistry |

| This compound | AChemBlock |

| AKOS022295650 | PubChem |

| EN300-238473 | PubChem |

The ChEMBL ID (CHEMBL4080025) and MDL number (MFCD09743250) further validate its identity.

Molecular Formula and Weight Analysis

The molecular formula is C₁₀H₁₂ClFN₂O₂ , corresponding to:

- Carbon (C) : 10 atoms

- Hydrogen (H) : 12 atoms

- Chlorine (Cl) : 1 atom (from HCl)

- Fluorine (F) : 1 atom

- Nitrogen (N) : 2 atoms

- Oxygen (O) : 2 atoms

The molecular weight is 246.67 g/mol , calculated as:

$$

(10 \times 12.01) + (12 \times 1.008) + 35.45 + 19.00 + (2 \times 14.01) + (2 \times 16.00) = 246.67 \, \text{g/mol}

$$

This includes contributions from the oxazolidinone core, substituents, and hydrochloride counterion.

Data Summary Table

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1177340-06-5 |

| Molecular Formula | C₁₀H₁₂ClFN₂O₂ |

| Molecular Weight | 246.67 g/mol |

| InChI | InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H |

| InChIKey | UPDVYQLNJKCOMT-UHFFFAOYSA-N |

| SMILES | C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl |

特性

IUPAC Name |

5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVYQLNJKCOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177340-06-5 | |

| Record name | 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177340-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthesis via Carbamate and Glycidylamine Derivatives

- React a carbamate precursor with a glycidylamine derivative under controlled low temperatures (−78°C to −40°C) using strong bases such as n-butyllithium or lithium diisopropylamide (LDA).

- The nucleophilic attack on the epoxide ring facilitates ring closure, yielding hydroxymethyl oxazolidinones.

- Subsequent aminolysis and acylation steps convert hydroxymethyl groups into aminomethyl derivatives.

Ammonolysis and Acylation of Hydroxymethyl Oxazolidinones

- Hydroxymethyl-oxazolidinones undergo ammonolysis with ammonia or amines to generate aminomethyl derivatives.

- Acylation with acyl chlorides or anhydrides introduces the desired acyl groups, including the fluorophenyl moiety.

Synthesis via Multi-Component Reactions and Azalactone Intermediates

- Multicomponent reactions involving fluorinated benzaldehydes, glycine derivatives, and acetic anhydride produce oxazolones.

- Reductive ring cleavage of these oxazolones yields the fluorinated amino acids, which can be cyclized into oxazolidinones.

Hydrolysis of Fluorinated Oxazolones

- Fluorinated oxazolones are hydrolyzed under basic or acidic conditions to produce amino acids.

- These amino acids are then cyclized into oxazolidinones via intramolecular cyclization.

- The hydrolysis and subsequent cyclization provide a route to the target compound with high stereochemical control.

Critical Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Carbamate condensation | Carbamate, glycidylamine derivative | −78°C to −40°C, inert atmosphere | Controls selectivity and minimizes side reactions |

| Ring closure | Strong bases (n-butyllithium, LDA) | 20-25°C | Promotes cyclization to oxazolidinone |

| Aminolysis | Ammonia or primary amines | Mild heating | Converts hydroxymethyl to aminomethyl derivative |

| Acylation | Acyl chlorides or anhydrides | Room temperature or mild heating | Introduces specific acyl groups, e.g., 4-fluorophenyl |

| Hydrolysis | Acidic or basic aqueous solutions | Controlled temperature | Produces amino acids or intermediates |

Notes on Purification and Yield Optimization

- Extraction and Washing: Organic layers are washed with saturated sodium chloride solutions and dried over sodium sulfate to remove impurities.

- Crystallization: Precipitation from solvents like heptane or methylene chloride enhances purity.

- Reaction Monitoring: TLC and NMR are employed to monitor reaction progress and stereochemical purity.

- Yield Enhancement: Use of stoichiometric excesses of reagents and optimized temperature profiles improve overall yields.

Summary of Research Findings

- The synthesis of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride can be achieved via multiple routes, with the most reliable involving initial formation of hydroxymethyl oxazolidinones, followed by selective aminolysis and acylation.

- Patents and literature emphasize the importance of temperature control, choice of base, and purification techniques to obtain high-purity products.

- The pathway involving multicomponent reactions and azalactone intermediates offers stereoselectivity and scalability.

化学反応の分析

Types of Reactions

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

Medicinal Chemistry

- Antibacterial Properties : The compound is investigated for its effectiveness against resistant bacterial strains. Its mechanism involves inhibiting protein synthesis by binding to the bacterial ribosome's 50S subunit, similar to other oxazolidinones like Linezolid and Tedizolid .

- Clinical Studies : Research has shown that derivatives of this compound exhibit potent activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Biological Research

- Enzyme Inhibition Studies : The compound is used in studies focusing on enzyme interactions and inhibition mechanisms. Its structural characteristics allow it to serve as a model for understanding how modifications can influence biological activity .

- Protein Binding Studies : Investigations into how this compound interacts with various proteins provide insights into its pharmacokinetics and potential side effects.

Industrial Applications

- Synthesis Intermediate : It acts as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows chemists to modify it further for desired biological activities .

- Agrochemical Development : Beyond pharmaceuticals, there is potential for this compound in developing agrochemicals, where its antibacterial properties could be beneficial.

Uniqueness

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is distinguished by its specific substitution pattern, which may confer unique biological activities compared to other oxazolidinones. This specificity is critical in tailoring therapies for resistant bacterial strains .

作用機序

The mechanism of action of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Hydrochloride (CAS: 130641-96-2)

- Molecular Formula : C₁₁H₁₅ClN₂O₃

- Molecular Weight : 258.70

- Key Differences: The 4-methoxyphenyl group replaces the 4-fluorophenyl substituent. Methoxy is electron-donating, increasing lipophilicity compared to the electron-withdrawing fluoro group.

(b) 5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one Hydrochloride (CAS: 1427380-47-9)

- Key Differences: A thiophene ring replaces the fluorophenyl group. Thiophene’s sulfur atom may alter electronic properties and hydrogen-bonding capacity.

(c) 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride (CAS: 898543-06-1)

- Key Differences: Incorporates a morpholinone moiety attached to the phenyl ring. Likely designed for targeted biological interactions .

Variations at the 5-Position

(a) 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS: 711-85-3)

- Molecular Formula: C₁₀H₁₀ClNO₂

- Key Differences: Chloromethyl group replaces aminomethyl, eliminating the amine’s basicity. Likely reduced bioavailability for biological targets requiring amine interactions .

(b) 5-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride (CAS: 1638763-83-3)

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Research and Industrial Relevance

- Structural Insights: X-ray crystallography (using SHELX software ) has been critical in elucidating the conformations of fluorinated oxazolidinones, aiding in rational drug design.

- Electronic Effects : The 4-fluorophenyl group balances electron-withdrawing character and metabolic stability, making it preferable over bulkier substituents like methoxy in certain applications.

- Market Trends : The target compound’s industrial availability contrasts with discontinued analogs (e.g., thiophene derivative), highlighting its commercial viability .

生物活性

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, notable for its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(aminomethyl)-3-(4-fluorophenyl)oxazolidin-2-one hydrochloride

- CAS Number : 1177340-06-5

- Molecular Formula : C10H12ClFN2O2

- Molecular Weight : 246.67 g/mol

The primary mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : The compound binds to the 50S subunit of bacterial ribosomes, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of other oxazolidinones like linezolid and tedizolid .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. Its effectiveness has been compared with established oxazolidinones:

| Compound | Activity Level | Target Bacteria |

|---|---|---|

| 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | Moderate to High | Resistant Gram-positive bacteria |

| Linezolid | High | MRSA, VRE |

| Tedizolid | Higher than Linezolid | Resistant Gram-positive bacteria |

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values were comparable to those of linezolid .

- In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in bacterial load in infected tissues, supporting its potential as a therapeutic agent against resistant bacterial infections.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Antimicrobial Spectrum : Effective against a broad spectrum of Gram-positive bacteria, with particular efficacy noted against strains resistant to conventional antibiotics.

- Synergistic Effects : When combined with other antibiotics, such as beta-lactams, enhanced antibacterial activity was observed, suggesting potential for combination therapy .

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile. Toxicity assays reveal minimal adverse effects on mammalian cells at therapeutic concentrations .

Q & A

Q. Example Protocol :

React 3-(4-fluorophenyl)-5-chloromethyl-oxazolidin-2-one with excess NH₃ in THF at −20°C.

Purify via recrystallization (ethanol/water) to isolate the hydrochloride salt.

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- LC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water). Monitor [M+H]⁺ ions (exact mass: ~254.08 Da) .

- NMR : Confirm regiochemistry via <sup>1</sup>H NMR (e.g., aminomethyl protons at δ 3.2–3.5 ppm; fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .

- Elemental Analysis : Verify C, H, N, and Cl content (theoretical: C 47.3%, H 4.3%, N 10.2%, Cl 10.4%).

Advanced: What strategies address stereochemical challenges during synthesis?

Answer:

Stereocontrol is critical for biological activity. Approaches include:

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity during oxazolidinone ring formation .

- Resolution Techniques : Separate diastereomers via diastereomeric salt formation (e.g., tartaric acid derivatives) .

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric hydrogenation with racemization catalysts (e.g., Shvo’s catalyst) for high enantiomeric excess (>95%) .

Data Contradiction Note : Yields may vary (45–75%) depending on solvent polarity and catalyst loading .

Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

Answer:

- In Vitro Models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance .

- Metabolite ID : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the fluorophenyl ring or glucuronidation of the aminomethyl group) .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: What computational tools predict the structure-activity relationship (SAR) of fluorophenyl-oxazolidinone derivatives?

Answer:

- Docking Studies : Model interactions with biological targets (e.g., bacterial ribosomes for antibiotic analogs) using AutoDock Vina or Schrödinger .

- QSAR Models : Train on datasets of oxazolidinone analogs to correlate logP, polar surface area, and H-bond donors with MIC values .

- MD Simulations : Assess conformational stability in aqueous environments (AMBER or GROMACS) to optimize pharmacokinetics .

Advanced: How do researchers resolve contradictions in spectroscopic data across studies?

Answer:

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Chemical shifts vary in DMSO vs. CDCl₃. Always report solvents and reference standards (e.g., TMS) .

- Tautomerism : Oxazolidinone ring opening/closing equilibria may produce multiple signals. Use variable-temperature NMR to confirm .

- Impurity Interference : Cross-validate with orthogonal methods (e.g., IR for carbonyl groups at ~1750 cm⁻¹) .

Advanced: What are the key intermediates in scaling up synthesis, and how are they optimized?

Answer:

Critical intermediates include:

Q. Optimization Table :

| Intermediate | Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloromethyl Derivative | SOCl₂, DMF, 0°C | 82 | 98.5 |

| Boc-Protected Amine | DIEA, THF, RT | 75 | 97.2 |

Advanced: How is crystallographic data utilized to confirm molecular conformation?

Answer:

- Single-Crystal XRD : Resolve absolute configuration using SHELX suite (SHELXL for refinement). Key parameters: R-factor < 5%, θ range 2–30° .

- Hirshfeld Analysis : Map intermolecular interactions (e.g., F···H contacts) to explain packing efficiency .

Example : The fluorophenyl ring exhibits a dihedral angle of 15–20° relative to the oxazolidinone plane, confirmed by XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。